molecular formula C12H14O2 B15257718 7-Hydroxy-3,4,6-trimethylindan-1-one

7-Hydroxy-3,4,6-trimethylindan-1-one

Cat. No.: B15257718
M. Wt: 190.24 g/mol
InChI Key: YVJNWUQZZCVEOX-UHFFFAOYSA-N
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Description

7-hydroxy-3,4,6-trimethyl-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C12H16O2 It is a derivative of indanone, characterized by the presence of hydroxy and methyl groups on the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3,4,6-trimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,6-trimethyl-2,3-dihydro-1H-inden-1-one.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy group may be converted to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The methyl groups on the indanone core can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, acetone, and dichloromethane.

Major Products:

    Oxidation Products: Conversion of hydroxy groups to carbonyl groups.

    Reduction Products: Conversion of carbonyl groups to hydroxy groups.

    Substitution Products: Introduction of various functional groups at the methyl positions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst or a ligand in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: The compound has shown potential antimicrobial properties against various bacterial and fungal strains.

Medicine:

    Drug Development: It is being explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 7-hydroxy-3,4,6-trimethyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.

Comparison with Similar Compounds

    3,4,6-trimethyl-2,3-dihydro-1H-inden-1-one: Lacks the hydroxy group, making it less reactive in certain biochemical assays.

    7-hydroxy-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the methyl groups, affecting its lipophilicity and reactivity.

Uniqueness: The presence of both hydroxy and methyl groups in 7-hydroxy-3,4,6-trimethyl-2,3-dihydro-1H-inden-1-one makes it unique in terms of its reactivity and potential applications. The hydroxy group enhances its ability to form hydrogen bonds, while the methyl groups increase its lipophilicity, making it more versatile in various chemical and biological contexts.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

7-hydroxy-3,4,6-trimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O2/c1-6-4-8(3)12(14)11-9(13)5-7(2)10(6)11/h4,7,14H,5H2,1-3H3

InChI Key

YVJNWUQZZCVEOX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C(=CC(=C2O)C)C

Origin of Product

United States

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